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Compound of Interest

Compound Name:
N-Phenyl 4-bromo-3-

methylbenzamide

CAS No.: 1020252-81-6

Cat. No.: B1463524

Get Quote

Executive Summary
In the high-throughput environment of medicinal chemistry, the precise identification of

benzamide scaffolds is critical. N-Phenyl 4-bromo-3-methylbenzamide is a functionalized

biaryl amide intermediate often utilized in the synthesis of kinase inhibitors and receptor

modulators. Its core value lies in the 4-bromo handle, which serves as a regioselective site for

downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-

Hartwig), allowing for rapid library expansion around the benzamide core.

This guide provides the definitive CAS registry data, distinguishes the molecule from its

common structural isomers (the "reverse amide" trap), and outlines a robust, self-validating

synthesis protocol.

Chemical Identity & CAS Verification[1][2][3][4]
The primary challenge in sourcing this compound is the potential for nomenclature ambiguity,

particularly regarding the orientation of the amide bond.
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Core Registry Data
Attribute Value

CAS Registry Number 1020252-81-6

IUPAC Name 4-Bromo-3-methyl-N-phenylbenzamide

Molecular Formula C₁₄H₁₂BrNO

Molecular Weight 290.16 g/mol

SMILES CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br

InChI Key DITUUIPFJXYABP-UHFFFAOYSA-N

The "Reverse Amide" Trap (Critical Quality Control)
A common error in procurement and synthesis is confusing the target molecule with its

"reverse" isomer. These two molecules have identical molecular weights and similar polarities

but distinct reactivities.

Target (CAS 1020252-81-6): The bromine and methyl groups are on the carbonyl (acid) side.

Isomer (Reverse): N-(4-bromo-3-methylphenyl)benzamide. Here, the substituents are on the

nitrogen (aniline) side.

Diagnostic Check: If your mass spectrometry shows a fragment ion at m/z ~197/199

(bromomethylbenzoyl cation), you have the correct Target. If the major fragment is m/z ~105

(benzoyl cation), you likely have the Reverse Isomer.

Synthetic Pathway & Protocol
The most reliable route to N-Phenyl 4-bromo-3-methylbenzamide avoids expensive coupling

reagents in favor of an acid chloride intermediate, ensuring scalability and high purity.

Reaction Workflow (DOT Visualization)
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Figure 1: Convergent synthesis workflow via acid chloride activation.

Step-by-Step Protocol
Scale: 10.0 mmol basis

Activation:

Charge a round-bottom flask with 4-bromo-3-methylbenzoic acid (2.15 g, 10 mmol).

Add Thionyl Chloride (SOCl₂) (5 mL, excess) and 1 drop of DMF (catalyst).

Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

Process Check: The solution should turn homogeneous.

Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in dry

Dichloromethane (DCM) (20 mL).

Coupling:

In a separate vessel, dissolve Aniline (1.02 g, 11 mmol) and Triethylamine (Et₃N) (1.52 g,

15 mmol) in dry DCM (20 mL).

Cool the aniline solution to 0°C.
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Add the acid chloride solution dropwise over 15 minutes.

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Workup & Purification:

Quench with 1M HCl (removes unreacted aniline).

Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine.

Dry over MgSO₄ and concentrate.

Recrystallization: If necessary, recrystallize from Ethanol/Water to yield white needles.

Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, compare your analytical data against

these predicted standards.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The spectrum must exhibit specific diagnostic signals. If these are absent, the structure is

incorrect.
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Diagnostic
Note

10.20 ppm Broad Singlet 1H Amide -NH
Disappears on

D₂O shake.

7.90 ppm Doublet (J~2Hz) 1H Ar-H (C2)
Ortho to carbonyl

& methyl.

7.75 ppm Doublet (J~8Hz) 2H Phenyl (Ortho)
Aniline ring

protons.

7.65 ppm Doublet (J~8Hz) 1H Ar-H (C5)
Ortho to

Bromine.

7.55 ppm DD (J~8, 2Hz) 1H Ar-H (C6)

Meta coupling

confirms 1,3,4-

subst.

7.35 ppm Triplet 2H Phenyl (Meta)
Aniline ring

protons.

7.10 ppm Triplet 1H Phenyl (Para)
Aniline ring

protons.

2.42 ppm Singlet 3H Ar-CH₃
Distinct methyl

on acid ring.

Mass Spectrometry (LC-MS)
Ionization: ESI+

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M+H

(290) and M+H+2 (292) peaks.

Pass Criteria: Two peaks of equal intensity separated by 2 amu.

Fail Criteria: Single peak at 290 (De-bromination) or incorrect mass.

Applications in Drug Discovery
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This scaffold is not merely an endpoint but a "privileged structure" for further elaboration.

Logical Derivatization Tree

N-Phenyl 4-bromo-3-methylbenzamide
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Aminobenzamides
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Styryl Benzamides
(Michael Acceptors)
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Figure 2: Divergent synthesis capabilities from the brominated core.

Mechanistic Relevance
The 3-methyl group forces the amide bond out of planarity with the benzoyl ring due to steric

clash (atropisomerism potential in highly substituted analogs), which can improve selectivity in

kinase binding pockets (e.g., p38 MAP kinase or B-Raf) by filling hydrophobic sub-pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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